N,N'-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide
Overview
Description
N,N’-ethane-1,2-diylbisbicyclo[221]heptane-2-carboxamide is a compound that features a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the bicyclo[2.2.1]heptane scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted amides.
Scientific Research Applications
N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a CXCR2 selective antagonist, the compound binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . Additionally, the compound’s genotoxic effects are mediated through the generation of reactive oxygen species, which cause DNA damage and activate stress response pathways in cells .
Comparison with Similar Compounds
N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:
Norbornane: Also known as bicyclo[2.2.1]heptane, norbornane is a saturated hydrocarbon with a similar bicyclic structure.
N,N’-(ethane-1,2-diyl)bis(benzamides): These compounds share a similar bis-amide structure and have been studied for their biological activities.
Bicyclo[2.2.1]heptane containing N,N’-diarylsquaramide: This compound is a CXCR2 selective antagonist with anti-cancer properties.
The uniqueness of N,N’-ethane-1,2-diylbisbicyclo[22
Properties
IUPAC Name |
N-[2-(bicyclo[2.2.1]heptane-2-carbonylamino)ethyl]bicyclo[2.2.1]heptane-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-17(15-9-11-1-3-13(15)7-11)19-5-6-20-18(22)16-10-12-2-4-14(16)8-12/h11-16H,1-10H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLOJIMQTXJLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NCCNC(=O)C3CC4CCC3C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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